Agn-PC-0nhvnb
Description
Agn-PC-0nhvnb is a synthetic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a boronic acid group attached to a substituted aromatic ring, which confers unique physicochemical and pharmacokinetic properties. Key characteristics include a topological polar surface area (TPSA) of 40.46 Ų, moderate lipophilicity (XLOGP3: 2.15), and aqueous solubility of 0.24 mg/mL . The compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted therapeutics. However, its synthetic accessibility score of 2.07 indicates moderate complexity in production .
Properties
CAS No. |
378789-94-7 |
|---|---|
Molecular Formula |
C24H17PS3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
diphenyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]phosphane |
InChI |
InChI=1S/C24H17PS3/c1-3-8-18(9-4-1)25(19-10-5-2-6-11-19)24-16-15-23(28-24)22-14-13-21(27-22)20-12-7-17-26-20/h1-17H |
InChI Key |
AMBNQFIOSFIDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
The preparation of Agn-PC-0nhvnb involves several synthetic routes and reaction conditions. One common method is the polyol process, which involves the reduction of silver nitrate in the presence of a polyol such as ethylene glycol. This method is favored for its simplicity and efficiency in producing high-purity this compound . Another method involves the use of a template, where a pre-fabricated template with pores is used to pattern the nanowires . Industrial production methods often scale up these laboratory techniques, ensuring consistent quality and yield.
Chemical Reactions Analysis
Agn-PC-0nhvnb undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions where it reacts with oxygen to form oxides. Common reagents used in these reactions include oxygen and hydrogen peroxide . In reduction reactions, this compound can be reduced using reducing agents such as sodium borohydride. Substitution reactions often involve the replacement of one functional group with another, facilitated by reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agn-PC-0nhvnb has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high surface area and reactivity . In biology, it has been explored for its antimicrobial properties, making it useful in developing antibacterial coatings and treatments . In medicine, this compound is being studied for its potential in drug delivery systems and as a component in diagnostic devices . Industrial applications include its use in the production of flexible electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of Agn-PC-0nhvnb involves its interaction with molecular targets and pathways within biological systems. It exerts its effects by disrupting cellular processes, often through the generation of reactive oxygen species (ROS) that can damage cellular components . This mechanism is particularly effective against microbial cells, leading to their inactivation. The compound’s ability to generate ROS also makes it a potential candidate for cancer treatment, as it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Agn-PC-0nhvnb belongs to a class of halogenated arylboronic acids. Below is a detailed comparison with three structurally analogous compounds:
Table 1: Physicochemical and Pharmacokinetic Properties
Key Findings:
Lipophilicity and Solubility : this compound exhibits intermediate lipophilicity (LogP = 2.15) compared to its analogs, balancing membrane permeability and aqueous solubility. Its solubility (0.24 mg/mL ) is superior to analogs, likely due to reduced halogenation .
BBB Penetration : Unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, this compound maintains BBB permeability, a critical feature for CNS drug candidates. This is attributed to its lower molecular weight and optimal TPSA .
Synthetic Complexity : this compound requires palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C, similar to analogs. However, its moderate synthetic accessibility score suggests scalable production challenges compared to simpler derivatives .
Regulatory and Equivalence Considerations
Per WHO and FDA guidelines, equivalence assessments for generic or biosimilar compounds must include:
- Physicochemical equivalence : Side-by-side comparisons of pH, osmolality, and composition .
- Biowaiver justification : Demonstrated similarity in physiological disposition .
This compound’s qualitative composition aligns with reference boronic acids, but quantitative differences in halogen substituents necessitate rigorous dissolution testing under varied pH conditions to ensure bioequivalence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
